![molecular formula C28H42Li4N7O16P3S B13842926 tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

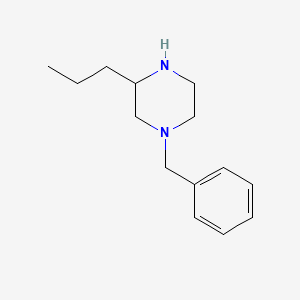

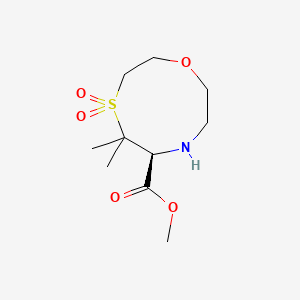

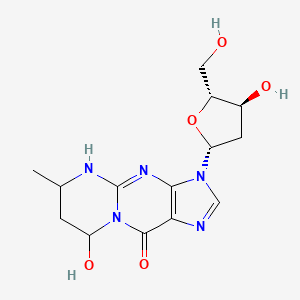

Biotin-11-deoxycytidine triphosphate is a modified nucleotide where a biotin molecule is linked to deoxycytidine triphosphate via an 11-atom linker. This compound is used in various molecular biology applications due to its ability to be incorporated into DNA and subsequently detected using streptavidin conjugates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Biotin-11-deoxycytidine triphosphate is synthesized by attaching a biotin molecule to deoxycytidine triphosphate through an 11-atom linker. The synthesis involves the use of specific enzymes such as Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase.

Industrial Production Methods: Industrial production of Biotin-11-deoxycytidine triphosphate typically involves large-scale enzymatic reactions where the biotinylated nucleotide is produced and purified using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Biotin-11-deoxycytidine triphosphate primarily undergoes incorporation reactions where it is integrated into DNA strands during processes such as nick translation, random priming, or 3′-end terminal labeling .

Common Reagents and Conditions: The incorporation reactions typically use enzymes like Klenow fragment, T4 and Taq DNA-polymerases, and reverse transcriptase under conditions that favor DNA synthesis.

Major Products Formed: The major product formed from these reactions is biotin-labeled DNA, which can be detected using streptavidin conjugates .

Wissenschaftliche Forschungsanwendungen

Biotin-11-deoxycytidine triphosphate has a wide range of applications in scientific research:

Fluorescence In Situ Hybridization (FISH): Used for labeling DNA probes to detect specific DNA sequences in cells.

Single Nucleotide Polymorphism (SNP) Analysis: Helps in identifying genetic variations.

Nick Translation: Used for labeling DNA fragments.

Terminal Deoxynucleotidyl Transferase dUTP Nick-End Labeling (TUNEL): Assists in detecting DNA fragmentation.

Wirkmechanismus

Biotin-11-deoxycytidine triphosphate exerts its effects by being incorporated into DNA during synthesis. The biotin moiety allows for subsequent detection using streptavidin conjugates, which can be linked to various reporters such as horseradish peroxidase, alkaline phosphatase, fluorescent dyes, or magnetic beads .

Vergleich Mit ähnlichen Verbindungen

Biotin-11-deoxyuridine triphosphate: Similar to Biotin-11-deoxycytidine triphosphate but with deoxyuridine instead of deoxycytidine.

Biotin-11-uridine triphosphate: Used for RNA labeling.

Eigenschaften

Molekularformel |

C28H42Li4N7O16P3S |

|---|---|

Molekulargewicht |

885.5 g/mol |

IUPAC-Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C28H46N7O16P3S.4Li/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25;;;;/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

InChI-Schlüssel |

VKXJLOGMXMKFNP-MAKHBLPBSA-J |

Isomerische SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Kanonische SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)

![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)

![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)

![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)